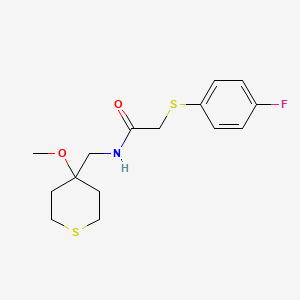

![molecular formula C31H34N2O5 B2862873 5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid CAS No. 2241128-79-8](/img/structure/B2862873.png)

5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is also known as (2S)-2-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-2-[4-[(2-methyl-2-propanyl)oxy]carbonyl]amino]methyl]phenyl]acetic acid . It has a molecular formula of C29H30N2O6 . The average mass of the compound is 502.558 Da and the monoisotopic mass is 502.210388 Da .

Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis . It also contains a tert-butoxycarbonyl (Boc) group, another common protecting group .Scientific Research Applications

Electrochromic and Electrofluorescent Applications

Research into electroactive polyamides incorporating bis(diphenylamino)-fluorene units has revealed their potential in creating materials with reversible multicolor electrochromic characteristics and strong fluorescence properties. Such materials exhibit excellent solubility, outstanding thermal stability, and can undergo over 1000 cyclic switches without degradation, making them suitable for applications in smart windows, displays, and fluorescence-based sensors (Sun et al., 2016).

Antitubercular Activity

The synthesis of 1,5-dimethyl-2-phenyl-4-([5-(arylamino)-1,3,4-oxadiazol-2-yl]methylamino)-1,2-dihydro-3H-pyrazol-3-one analogues has shown promising antitubercular activity. One compound, in particular, exhibited significant inhibition against Mycobacterium tuberculosis strains, suggesting a potential pathway for developing new antitubercular agents (Ahsan et al., 2012).

Anticancer Activity

Schiff bases synthesized from diethylamino phenol derivatives have demonstrated cytotoxic activity against cancer cell lines, including HeLa and MCF-7. These compounds interact with DNA through electrostatic interactions, suggesting their potential as anticancer agents. The study highlights the synthesis, characterization, and mechanistic insights into their pro-apoptotic effects (Uddin et al., 2020).

Electrofluorescence and Electrochromic Properties

A series of novel polyamides with fluorene-based triphenylamine units have been developed, exhibiting solubility in polar solvents, good thermal stability, and reversible electrochemical properties. These polyamides change color in response to electrical stimuli, indicating their utility in electrochromic devices (Sun et al., 2015).

Sensing and Removal of Metal Ions

Nonconjugated biocompatible macromolecular luminogens have been designed for the sensitive detection and removal of Fe(III) and Cu(II) ions in water. These materials demonstrate excellent biocompatibility, efficient metal ion adsorption capacities, and potential applications in environmental remediation and sensing technologies (Dutta et al., 2020).

Mercury Sensing in Water

A red-emitting sensor has been synthesized for the specific detection of mercuric ions in aqueous solutions. This sensor offers turn-on and ratiometric sensing capabilities, highlighting its potential for environmental monitoring of mercury contamination (Nolan & Lippard, 2007).

properties

IUPAC Name |

5-[2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O5/c1-31(2,19-29(35)36)18-28(34)33(3)17-16-21-12-14-22(15-13-21)32-30(37)38-20-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,27H,16-20H2,1-3H3,(H,32,37)(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXUUFXQOQUCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)N(C)CCC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2862790.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)

![[(3-Methoxyphenyl)methyl]urea](/img/structure/B2862795.png)

![2,11-Dioxadispiro[2.1.55.33]tridecane](/img/structure/B2862798.png)

![N-[[5-benzylsulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2862799.png)

![(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B2862800.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2862801.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2862802.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2862803.png)

![2-[4,4-Difluoro-1-(3-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2862805.png)

![2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2862806.png)